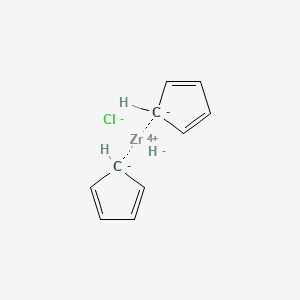

Bis(cyclopentadienyl)zirconium Chloride hydride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

cyclopenta-1,3-diene;hydride;zirconium(4+);chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H5.ClH.Zr.H/c2*1-2-4-5-3-1;;;/h2*1-5H;1H;;/q2*-1;;+4;-1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKIVVMOIGINFTB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H-].[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Cl-].[Zr+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClZr | |

| Record name | Schwartz's reagent | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Schwartz%27s_reagent | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37342-97-5 | |

| Record name | Zirconocene chloride hydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037342975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(3-cyclopentadienyl)chlorohydrurozirconium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.599 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZIRCONOCENE CHLORIDE HYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S84D01XQGL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Regioselectivity of Schwartz's reagent toward terminal alkynes

An In-Depth Technical Guide to the Regioselectivity of Schwartz's Reagent Toward Terminal Alkynes

Abstract

The hydrozirconation of terminal alkynes using Schwartz's reagent, chlorobis(η⁵-cyclopentadienyl)hydridozirconium(IV) ((Cp)₂ZrHCl), is a cornerstone transformation in modern organic synthesis. This reaction provides a highly reliable and predictable method for the preparation of (E)-vinylzirconocene intermediates, which are versatile precursors for a vast array of functionalized olefins. The remarkable utility of this process stems from its exceptional regioselectivity, wherein the zirconium moiety is almost exclusively delivered to the terminal carbon of the alkyne. This guide provides a detailed examination of the mechanistic underpinnings of this regioselectivity, explores the factors that govern it, and discusses strategies for its reversal. Authored for researchers, scientists, and drug development professionals, this document synthesizes mechanistic theory with practical, field-proven insights, offering a comprehensive resource for the application of this powerful synthetic tool.

Introduction: The Advent and Utility of Schwartz's Reagent

First reported in 1970 and later popularized for organic synthesis by Jeffrey Schwartz in 1974, Schwartz's reagent has emerged as an indispensable tool for the functionalization of unsaturated carbon-carbon bonds.[1][2][3] Unlike many other organometallic reagents, it is a relatively stable, isolable white powder, although it is sensitive to air and moisture.[4][5] Its synthetic power lies in the hydrozirconation reaction, a process that involves the formal addition of a Zr-H bond across an alkene or alkyne.[1][6] This reaction generates stable organozirconium intermediates that can be readily converted into a wide range of functional groups with high stereochemical fidelity.[7] The resulting vinylzirconocenes from alkynes, for instance, can undergo subsequent reactions such as halogenation, carbonylation, cross-coupling, and nucleophilic additions.[1][8]

The reaction's broad functional group tolerance is a significant advantage; esters, nitriles, and even some halides are compatible with the mild reaction conditions, allowing for the synthesis of complex molecules.[9][10] The hydrozirconation of terminal alkynes is particularly noteworthy for its predictable and exceptionally high regioselectivity, which is the central focus of this guide.

The Mechanism of Hydrozirconation: A Tale of Steric Dominance

The hydrozirconation of a terminal alkyne proceeds via a stereospecific syn-addition of the zirconium hydride bond across the triple bond.[4][11] This results in the exclusive formation of the (E)-alkenylzirconocene. The regiochemical outcome—the placement of the zirconium atom on the terminal carbon—is governed by a combination of factors, with sterics playing the dominant role.

The Four-Centered Transition State

The reaction is believed to proceed through a concerted, four-centered transition state involving the alkyne and the Zr-H bond.[12] In this transition state, the bulky bis(cyclopentadienyl)zirconium moiety ((Cp)₂ZrCl) acts as a massive steric shield. For a terminal alkyne (RC≡CH), there are two possible modes of addition:

-

Path A (Anti-Markovnikov): The zirconium atom adds to the terminal, sterically unencumbered carbon (C-1), and the hydride adds to the internal carbon (C-2).

-

Path B (Markovnikov): The zirconium atom adds to the internal, more substituted carbon (C-2), and the hydride adds to the terminal carbon (C-1).

Due to the significant steric bulk of the (Cp)₂ZrCl fragment, Path B is highly disfavored.[13] The steric repulsion between the zirconocene "wedge" and the substituent (R) on the alkyne raises the energy of the transition state for internal addition significantly. Consequently, the reaction proceeds almost exclusively via Path A, leading to the formation of the terminal (or 1-alkenyl) zirconocene. This outcome is a classic example of kinetic control, where the product distribution is determined by the relative activation energies of the competing pathways.[12][13]

Caption: Mechanistic pathways for the hydrozirconation of a terminal alkyne.

Electronic Effects

While steric factors are dominant, electronic effects can play a minor, secondary role. For most alkyl- and aryl-substituted terminal alkynes, the electronic influence is negligible compared to the steric demand of the zirconocene. The polarization of the alkyne C-C bond is generally not strong enough to overcome the massive steric barrier to internal addition.[10]

Substrate Scope and Regioselectivity Data

The anti-Markovnikov regioselectivity holds true for a wide variety of terminal alkynes. The reaction is robust, and the preference for terminal addition is consistently high, often exceeding 98:2.

| Alkyne Substrate (R-C≡CH) | R Group | Typical Regioselectivity (Terminal:Internal) | Reference |

| 1-Octyne | n-Hexyl | >98:2 | [10] |

| Phenylacetylene | Phenyl | >98:2 | [6] |

| 3,3-Dimethyl-1-butyne | tert-Butyl | >99:1 | [13] |

| 5-Chloropentyne | 3-Chloropropyl | >95:5 | [9] |

| Propargyl alcohol | -CH₂OH | >95:5 (but can be reversed) | [13] |

| Trimethylsilylacetylene | -Si(CH₃)₃ | >98:2 | [10] |

This table represents typical outcomes; specific ratios can vary slightly with reaction conditions.

Overcoming Steric Control: Strategies for Reversing Regioselectivity

While the inherent preference for terminal addition is synthetically valuable, the ability to selectively form the internal, or "branched," vinylzirconocene would provide access to alternative substitution patterns.[13] This reversal of the "normal" regioselectivity can be achieved by overriding the dominant steric control through substrate-directing effects.

Hydroxyl-Directed Hydrozirconation

A powerful strategy involves the use of a coordinating group within the alkyne substrate, such as a hydroxyl group. In the case of homopropargylic alcohols, the substrate's alkoxide (formed by deprotonation) can coordinate to the zirconium center prior to the hydrozirconation event. This pre-coordination directs the Zr-H moiety to the internal position of the alkyne, leading to the formation of the branched vinylzirconocene as the major product.[13] This directed hydrometalation showcases how intramolecular coordination can completely override the standard steric bias.

Synthetic Protocol: Hydrozirconation of 1-Octyne

This protocol provides a self-validating system for the reliable generation of (E)-1-octenylzirconocene chloride. Success is indicated by the change in the reaction mixture from a slurry to a clear solution.

Reagents and Equipment

-

Schwartz's Reagent ((Cp)₂ZrHCl)

-

1-Octyne (distilled before use)

-

Anhydrous Tetrahydrofuran (THF)

-

Schlenk flask and manifold for inert atmosphere

-

Magnetic stirrer and stir bar

-

Syringes and needles

Step-by-Step Procedure

-

Preparation: Under an argon or nitrogen atmosphere, add Schwartz's reagent (1.0 eq, e.g., 258 mg, 1.0 mmol) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

-

Solvent Addition: Add anhydrous THF (e.g., 5 mL) to the flask. This will form a white or pale yellow slurry.[14]

-

Substrate Addition: While stirring the slurry at room temperature, add 1-octyne (1.0 eq, e.g., 110 mg, 1.0 mmol) via syringe.

-

Reaction Monitoring: Continue stirring at room temperature. The reaction is typically complete within 15-60 minutes, signified by the dissolution of the solid reagent to form a clear, pale-yellow solution.[14] The resulting solution contains the vinylzirconocene product and can be used directly in subsequent steps.

-

Quenching and Characterization (Optional): To confirm the formation of the vinylzirconocene, a small aliquot can be quenched with an electrophile. For example, adding deuterated water (D₂O) will produce (E)-1-deutero-1-octene. Protonolysis with dilute HCl will yield 1-octene. The product can be analyzed by ¹H NMR to confirm the (E)-stereochemistry by observing the large coupling constant (~14-19 Hz) between the vinylic protons.

In Situ Generation of Schwartz's Reagent

For convenience and to circumvent the handling of solid Schwartz's reagent, it can be generated in situ. A common method involves the reduction of zirconocene dichloride ((Cp)₂ZrCl₂) with a hydride source like LiAlH(OtBu)₃ or Red-Al®.[5][10] This approach is often used for large-scale reactions.

Experimental Workflow Visualization

The following diagram outlines the typical workflow from hydrozirconation to a functionalized product, using halogenation as an illustrative subsequent reaction.

Caption: General experimental workflow for hydrozirconation and subsequent functionalization.

Conclusion

The hydrozirconation of terminal alkynes with Schwartz's reagent is a powerful and highly predictable transformation in organic chemistry. Its exceptional regioselectivity, which overwhelmingly favors the placement of the bulky zirconium moiety at the terminal carbon, is a direct consequence of steric control in a concerted transition state. This inherent preference provides a reliable route to (E)-1-alkenylzirconocenes, which are valuable intermediates for further synthesis. Understanding the mechanistic basis of this selectivity, as well as the substrate-based strategies to reverse it, empowers chemists to strategically construct complex olefinic structures with precision and efficiency. The combination of high fidelity, mild conditions, and broad functional group tolerance ensures that the Schwartz hydrozirconation will remain a vital tool for innovation in the fields of chemical research and drug development.

References

-

Organic Chemistry Portal. (n.d.). Schwartz's Reagent, Zirconocene Chloride Hydride. Retrieved from [Link]

- Wipf, P., & Jahn, H. (1996). Hydrozirconation of Alkynes. Organic Reactions, 50, 1. (Note: A direct link to the full text may require institutional access; the abstract is widely available).

-

Guram, A. S., & Jordan, R. F. (1991). Directed Hydrozirconation of Homopropargylic Alcohols. The Journal of Organic Chemistry, 56(20), 5994–5999. Retrieved from [Link]

-

Hart, D. W., & Schwartz, J. (1974). Hydrozirconation. A new transition metal reagent for organic synthesis. Journal of the American Chemical Society, 96(26), 8115–8116. Retrieved from [Link]

-

Wikipedia. (n.d.). Schwartz's reagent. Retrieved from [Link]

-

Wipf, P., & Spencer, S. R. (2004). Microwave Chemistry: Hydrozirconation, Ring-Closing Metathesis, Hydration of Alkynes, Nucleophilic Aromatic Substitution. Organic & Biomolecular Chemistry, 2, 443. Retrieved from [Link]

-

Erker, G., Kropp, K., Atwood, J. L., & Hunter, W. E. (1983). Reactions of vinylzirconocene complexes with a zirconium hydride. The unexpected formation of [.mu.-(.beta.-.eta.1:.alpha.,.beta.-.eta.2-styryl)].mu.-chlorobis[bis(.eta.5-cyclopentadienyl)zirconium], a binuclear (olefin)zirconocene complex. Organometallics, 2(11), 1555–1561. Retrieved from [Link]

-

Basicmedical Key. (2017). Synthesis and Reactivity of Heteroatom-Substituted Vinylzirconocene Derivatives and Hetarylzirconocenes. Retrieved from [Link]

-

Grokipedia. (n.d.). Schwartz's reagent. Retrieved from [Link]

-

Beilstein Journals. (2023). Sequential hydrozirconation/Pd-catalyzed cross coupling of acyl chlorides towards conjugated (2E,4E)-dienones. Retrieved from [Link]

-

Chinkov, N., Majumdar, S., & Marek, I. (2007). Mild and Selective Hydrozirconation of Amides to Aldehydes Using Cp₂Zr(H)Cl: Scope and Mechanistic Insight. Journal of the American Chemical Society, 129(11), 3408–3419. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrozirconation of Alkynes. Retrieved from [Link]

-

Synthesis Workshop. (2021). The Schwartz Reagent (Episode 72). Retrieved from [Link]

-

Wipf, P., & Kerekes, A. D. (2004). Hydrozirconation-Transmetalation-Aldimine Addition Sequence. Organic & Biomolecular Chemistry, 2, 443-445. Retrieved from [Link]

-

Buchwald, S. L., & LaMaire, S. J. (1993). Schwartz's Reagent. Organic Syntheses, 71, 77. Retrieved from [Link]

Sources

- 1. Schwartz's reagent - Wikipedia [en.wikipedia.org]

- 2. Synthesis and Reactivity of Heteroatom-Substituted Vinylzirconocene Derivatives and Hetarylzirconocenes | Basicmedical Key [basicmedicalkey.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Schwartz's reagent - Enamine [enamine.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. organicreactions.org [organicreactions.org]

- 8. researchgate.net [researchgate.net]

- 9. Schwartz's Reagent, Zirconocene Chloride Hydride [organic-chemistry.org]

- 10. scribd.com [scribd.com]

- 11. BJOC - Sequential hydrozirconation/Pd-catalyzed cross coupling of acyl chlorides towards conjugated (2E,4E)-dienones [beilstein-journals.org]

- 12. youtube.com [youtube.com]

- 13. Directed Hydrozirconation of Homopropargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

The Electronic Architect: Mastering Cp2ZrHCl in High-Precision Synthesis

Topic: Electronic properties of Cp2ZrHCl in organic synthesis Content Type: In-depth technical guide.

Introduction: The Power of the Empty Orbital

In the landscape of organometallic chemistry, few reagents offer the surgical precision of Bis(cyclopentadienyl)zirconium(IV) chloride hydride (

As a 16-electron,

Electronic Architecture & Reactivity Profile

To master Schwartz’s reagent, one must understand the conflict at its core: it contains a highly electrophilic metal center bonded to a nucleophilic hydride.

The 16-Electron Anomaly

Unlike stable 18-electron organometallics,

-

Geometry: The complex adopts a "bent sandwich" or wedge geometry. The two bulky cyclopentadienyl (Cp) rings occupy significant steric volume (angle ~130°), forcing incoming substrates into a specific trajectory.

-

The Zr(IV) Center: Being

, the metal has no electrons to back-bond into ligand antibonding orbitals. This makes the Zr center a hard Lewis acid, eager to accept electron density from alkenes or alkynes. -

The Hydride: The Zr-H bond is polarized toward the hydride (

). This hydridic character is confirmed by IR spectroscopy, where the Zr-H stretch appears at ~1390 cm⁻¹ (broad, bridging mode in solid polymeric state) or ~1420 cm⁻¹ (terminal mode in solution).

Mechanistic Consequence: The 4-Center Transition State

The reaction with an alkene/alkyne is not a simple addition; it is a concerted, syn-stereoselective process governed by orbital overlap.

-

Coordination: The empty Zr orbital binds the alkene

-electrons (LUMO of Zr + HOMO of alkene). -

Agostic Interaction: The Zr-H bond aligns parallel to the C-C bond.

-

Collapse: A 4-centered transition state forms, delivering the hydride and the metal to the same face (syn-addition).

Data Summary: Electronic & Physical Parameters

| Parameter | Value/Characteristic | Synthetic Implication |

| Electron Count | 16 electrons | High Lewis acidity; rapid substrate binding. |

| Oxidation State | Zr(IV) ( | No oxidative addition possible; redox-neutral processes only. |

| Zr-H IR Stretch | ~1390 cm⁻¹ (solid) | Diagnostic for reagent quality (loss of peak = oxidation). |

| Solubility | Low in THF/DCM (Polymeric) | Reacts as a monomer; slow dissolution controls reaction rate. |

| Selectivity | Steric > Electronic | Zr always migrates to the least hindered carbon (Terminal). |

The "Chain Walking" Phenomenon

For the medicinal chemist, the most potent feature of

While the initial hydrozirconation is kinetically controlled (fastest addition), the process is reversible. Through a sequence of

Visualization: Mechanism and Isomerization

The following diagram illustrates the initial syn-addition followed by the isomerization pathway.

Figure 1: The mechanistic pathway of hydrozirconation. Note the reversibility of the internal addition (Chain Walking) leading to the stable terminal species.

Experimental Protocols

Protocol A: In Situ Generation (The Buchwald Method)

Commercially available Schwartz's reagent is often degraded (oxidized) or polymeric, leading to inconsistent results. For drug development campaigns, in situ generation is the gold standard for reproducibility.

Causality: This method uses

Reagents:

-

Bis(cyclopentadienyl)zirconium(IV) dichloride (

) -

Lithium tri-tert-butoxyaluminum hydride (

) -

Solvent: Dry THF

Step-by-Step:

-

Setup: Flame-dry a Schlenk flask and purge with Argon. (Strict exclusion of water is vital; water hydrolyzes Zr-H to Zr-O-Zr dimers).

-

Dissolution: Add

(1.0 equiv) to THF (0.2 M). The solution will be colorless/pale yellow. -

Reduction: Add

(1.0 equiv) as a solution in THF dropwise at room temperature. -

Observation: The mixture should turn a dense, opaque white/grey immediately. Wait 15-30 minutes.

-

Filtration (Optional but Recommended): Pass through a celite plug under Argon to remove Aluminum salts if the subsequent coupling is metal-catalyzed (Al salts can poison Pd catalysts).

-

Usage: The resulting solution of

is ready for substrate addition.

Protocol B: Hydrozirconation Transmetallation (One-Pot)

This workflow converts a terminal alkyne into a stereodefined vinyl-iodide or vinyl-zinc species, a critical motif in polyketide drug synthesis.

Step-by-Step:

-

Hydrozirconation: Add terminal alkyne (1.0 equiv) to the generated

solution. -

Reaction: Stir at 25°C for 1 hour.

-

Checkpoint: The suspension often clears to a yellow/orange solution as the monomeric alkenyl-zirconium species forms.

-

-

Transmetallation (to Zinc): Cool to 0°C. Add dry

(1.1 equiv, solution in THF). Stir for 15 mins.-

Why? The Zr-C bond is strong. Transmetallating to Zn creates a more reactive species for Negishi couplings or addition to aldehydes.

-

-

Quench/Coupling: Add the electrophile (e.g., Iodine for vinyl iodide, or an Aryl Iodide + Pd catalyst for Cross-Coupling).

Advanced Application: Transmetallation Pathways

The electronic polarization of the Zr-C bond allows for rapid transmetallation to late transition metals. This overcomes the limitation of Zirconium's oxophilicity (which restricts it from reacting with many organic electrophiles directly).

Visualization: The Transmetallation Hub

This diagram maps the divergence from the organozirconium intermediate to various drug-relevant scaffolds.

Figure 2: Strategic divergence. The Alkenyl-Zr species serves as a "masked" nucleophile, unlocked by transmetallation to Zn, Cu, or B.

Troubleshooting & Handling (Self-Validating Systems)

Trustworthiness in the lab comes from knowing what failure looks like.

| Observation | Diagnosis | Action |

| Reagent is White/Grey | Good. High activity. | Proceed with reaction. |

| Reagent is Pink/Red | Acceptable. Slight light decomposition but active. | Use slight excess (1.2 equiv). |

| Reagent is Yellow/Brown | Oxidized/Hydrolyzed. ( | Discard. Do not use. |

| No Reaction (NMR) | Old Reagent. Polymer shell prevents solubility. | Switch to In Situ protocol (Protocol A). |

| Internal Isomer Product | Incomplete Migration. Reaction time too short. | Increase time or gently warm (40°C) to encourage thermodynamic settling. |

References

-

Hart, D. W., & Schwartz, J. (1974).[1] Hydrozirconation.[1][2][3][4][5][6] Organic synthesis via organozirconium intermediates.[1][2][4][7] Synthesis and rearrangement of alkylzirconium(IV) complexes. Journal of the American Chemical Society. Link

-

Wipf, P., & Jahn, H. (1996).[8] Synthetic applications of organochlorozirconocene complexes.[1][2][3][5][8][9][10] Tetrahedron.[4][8] Link

-

Huang, Z., & Negishi, E. (2006).[11] A Convenient In Situ Generation of Schwartz’s Reagent.[3][12][13] Organic Letters. Link

-

Zhao, Y., & Snieckus, V. (2014).[7][12] A Practical in situ Generation of the Schwartz Reagent. Reduction of Tertiary Amides to Aldehydes and Hydrozirconation.[5][10][12] Organic Letters. Link

-

Labinger, J. A. (2015). Tutorial on Hydrozirconation. Organometallics.[1][2][4] Link

Sources

- 1. Chemicals [chemicals.thermofisher.cn]

- 2. Schwartz's reagent - Wikipedia [en.wikipedia.org]

- 3. scribd.com [scribd.com]

- 4. Microwave Chemistry: Hydrozirconation, Ring-Closing Metathesis, Hydration of Alkynes, Nucleophilic Aromatic Substitution [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Directed Hydrozirconation of Homopropargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Schwartz's Reagent, Zirconocene Chloride Hydride [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Mild and Selective Hydrozirconation of Amides to Aldehydes Using Cp2Zr(H)Cl: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US8168833B2 - Schwartz reagents: methods of in situ generation and use - Google Patents [patents.google.com]

- 12. A Practical in situ Generation of the Schwartz Reagent. Reduction of Tertiary Amides to Aldehydes and Hydrozirconation [organic-chemistry.org]

- 13. A practical in situ generation of the Schwartz reagent. Reduction of tertiary amides to aldehydes and hydrozirconation - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic stability of alkylzirconium intermediates

An In-Depth Technical Guide to the Thermodynamic Stability of Alkylzirconium Intermediates

For correspondence, please refer to the author's primary affiliation with Google.

Abstract

Alkylzirconium intermediates are pivotal in a vast array of catalytic transformations, most notably in Ziegler-Natta olefin polymerization. Their transient nature, however, presents a significant challenge in catalyst design and reaction optimization. The thermodynamic stability of these species dictates their lifetime, reactivity, and the accessibility of various decomposition pathways, which in turn control polymer molecular weight, branching, and overall catalyst efficiency. This guide provides a comprehensive examination of the core principles governing the stability of alkylzirconium intermediates. We will delve into the intrinsic strength of the zirconium-carbon bond, dissect the primary decomposition mechanisms, and explore the electronic and steric factors that researchers can manipulate to tune stability. This document is intended for researchers, chemists, and drug development professionals who seek a deeper, mechanistically-grounded understanding of these critical organometallic species.

Introduction: The Central Role of Alkylzirconium Intermediates

Group 4 metallocene-based catalysts, particularly those of zirconium, are workhorses of the polymer industry. Upon activation by a co-catalyst like methylaluminoxane (MAO), the precatalyst forms a highly electrophilic, coordinatively unsaturated cationic alkylzirconium species.[1] This intermediate is the active site for olefin polymerization, where the repeated insertion of monomer units into the Zr-C bond leads to polymer chain growth.

The stability of this active species is a delicate balance. It must be stable enough to persist and allow for chain propagation but sufficiently reactive to readily insert olefin monomers. Unwanted decomposition pathways act as chain termination events, limiting the molecular weight of the resulting polymer and reducing catalyst turnover.[2] A thorough understanding of the factors that stabilize or destabilize the Zr-alkyl bond is therefore paramount for the rational design of next-generation catalysts with tailored properties.

The Zirconium-Carbon Bond: An Energetic Perspective

The foundation of an alkylzirconium intermediate's stability lies in the strength of the zirconium-carbon (Zr-C) sigma bond. Zirconium(IV) is a d⁰ metal, meaning its valence d-orbitals are empty. The Zr-C bond is formed from the overlap of a carbon sp³ orbital with an appropriate hybrid orbital on the zirconium center. This bond is highly polar, with significant charge density on the carbon atom, rendering it nucleophilic.

The strength of this bond can be quantified by its Bond Dissociation Energy (BDE), which is the enthalpy change required to break the bond homolytically. While a comprehensive experimental database is sparse due to the high reactivity of these species, a combination of experimental measurements and computational studies provides valuable benchmarks.

| Bond Type | Typical BDE (kJ/mol) | Notes |

| Zr-C (diatomic) | ~472 | Represents the intrinsic bond strength in the gas phase without ligands, determined with high precision via Resonant Two-Photon Ionization (R2PI) spectroscopy.[3] |

| Cp₂Zr(R)-Cl | 250 - 350 | Ancillary ligands significantly influence the bond strength. This range is typical for various alkyl groups (R) in zirconocene chloride complexes. |

| Cp₂Zr-CH₃ | ~280 - 300 | The methyl group lacks β-hydrogens, making it resistant to a key decomposition pathway and a useful benchmark. |

| Cp₂Zr-CH₂Ph (benzyl) | ~250 - 270 | The benzyl group can adopt alternative coordination modes (η²), which can influence the effective bond strength and reactivity.[4] |

Note: Values are approximate and can vary significantly based on the specific ligand environment, solvent, and method of determination.

Key Decomposition Pathways

The thermodynamic stability of an alkylzirconium intermediate is ultimately defined by the kinetic accessibility of its decomposition pathways. For d⁰ zirconium alkyls, two primary unimolecular pathways dominate: β-hydride elimination and, to a lesser extent, reductive elimination.

β-Hydride Elimination: The Dominant Termination Route

β-hydride elimination is the most common decomposition pathway for alkyl complexes that possess hydrogen atoms on the carbon atom beta to the metal center.[5] This process is a crucial chain termination step in olefin polymerization and many other catalytic cycles.[2][6]

The mechanism involves the transfer of a hydride from the β-carbon of the alkyl ligand to the metal center via a four-membered cyclic transition state. This forms a zirconium-hydride and releases the alkyl fragment as a free alkene.[5]

Core Requirements for β-Hydride Elimination:

-

Presence of β-Hydrogens: The alkyl ligand must have at least one hydrogen atom on the carbon at the β-position. Methyl and neopentyl ligands, for example, are incapable of this reaction and thus form more thermally stable complexes.[2][6]

-

Vacant Coordination Site: The metal center must be coordinatively unsaturated (typically <18 electrons) to provide an empty orbital to accept the incoming hydride.[5]

-

Syn-Coplanar Geometry: The M-Cα, Cα-Cβ, and Cβ-H bonds must be able to adopt a syn-coplanar arrangement to allow for the close approach of the β-hydrogen to the metal center.[6]

Reductive Elimination

Reductive elimination is the microscopic reverse of oxidative addition.[7] In this process, two cis-oriented ligands on the metal center couple to form a new molecule, while the metal's oxidation state is formally reduced by two. For a dialkylzirconium(IV) complex, this would involve the formation of an alkane and a transient Zirconium(II) species.

Cp₂Zr(R)(R') → Cp₂Zr + R-R'

This pathway is generally less favorable for d⁰ complexes like Zr(IV) compared to later transition metals with higher d-electron counts. However, it can become competitive under certain conditions, particularly when the alkyl groups are sterically bulky, which can destabilize the starting complex and favor the release of a sterically demanding alkane.[7]

Factors Governing Thermodynamic Stability

The energy landscape of an alkylzirconium intermediate, and thus its preference for decomposition, is profoundly influenced by the ligand sphere around the metal center.

Electronic Effects of Ancillary Ligands

The electronic nature of the ancillary ligands (e.g., substituted cyclopentadienyl rings) directly modulates the electrophilicity of the zirconium center.

-

Electron-Withdrawing Groups (EWGs): Ligands bearing EWGs increase the positive charge on the zirconium center. This strengthens the electrostatic component of the Zr-C bond but also makes the metal more susceptible to nucleophilic attack and can lower the barrier for β-hydride elimination by creating a more receptive empty orbital for the hydride.

-

Electron-Donating Groups (EDGs): Ligands with EDGs increase electron density at the zirconium center. This can weaken the polar Zr-C bond slightly but makes the metal less electrophilic. More electron-rich metal centers can sometimes accelerate β-elimination if d-electron donation into the C-H σ* orbital is a significant part of the mechanism, although this is less relevant for d⁰ systems.[8]

Steric Effects

Steric hindrance plays a crucial role in both thermodynamic and kinetic stability.

-

Bulky Ancillary Ligands: Large, bulky ligands like pentamethylcyclopentadienyl (Cp*) or indenyl systems can sterically shield the zirconium center. This can kinetically hinder the approach of monomers but also obstruct the geometric rearrangements required for decomposition pathways like β-hydride elimination.[6]

-

Bulky Alkyl Groups: As mentioned, alkyl groups lacking β-hydrogens (methyl, neopentyl) or those where β-hydride elimination would lead to a strained alkene (e.g., norbornyl) are inherently more stable.[2][6] Furthermore, very bulky alkyl groups can disfavor the coplanar arrangement needed for the transition state.

Stabilizing Structural Motifs: Agostic Interactions

An agostic interaction is an intramolecular three-center, two-electron bond where a C-H bond on a ligand interacts with the coordinatively unsaturated metal center. This interaction effectively donates electron density from the C-H sigma bond into a vacant d-orbital on the metal. For alkylzirconium cations, α- and γ-agostic interactions are particularly relevant. These interactions can stabilize the ground state of the intermediate, effectively increasing the activation barrier for decomposition pathways. While not a formal bond, this "pre-coordination" can significantly influence the geometry and energy of the complex.

Assessing Stability: Methodologies and Protocols

Evaluating the stability of these reactive intermediates requires a combination of computational and experimental techniques.

Computational Approaches: Density Functional Theory (DFT)

DFT has become an indispensable tool for studying organometallic complexes.[9] It allows for the calculation of:

-

Ground-State Geometries: Predicting bond lengths, angles, and the presence of agostic interactions.

-

Thermodynamic Parameters: Calculating Zr-C BDEs and the relative energies of isomers and decomposition products.

-

Transition State Analysis: Locating transition states for decomposition pathways and calculating their activation energy barriers (ΔG‡), providing direct insight into kinetic stability.[10]

Experimental Approaches: Kinetic Analysis of Thermal Decomposition

The most direct experimental measure of stability is to monitor the rate of decomposition of the alkylzirconium complex over time at a given temperature. Nuclear Magnetic Resonance (NMR) spectroscopy is ideally suited for this purpose.[11]

Protocol: General Procedure for Kinetic Analysis of Alkylzirconium Thermolysis via ¹H NMR

This protocol describes a general workflow for determining the kinetic and thermodynamic parameters of decomposition for a thermally sensitive alkylzirconium complex.

1. Materials and Preparation:

- Alkylzirconium complex of interest (e.g., Cp₂Zr(R)₂).

- Anhydrous, deuterated solvent (e.g., C₆D₆, toluene-d₈).

- Internal standard (e.g., ferrocene, hexamethylbenzene), a stable compound with resonances that do not overlap with the analyte or products.

- High-quality NMR tubes with screw caps or that can be flame-sealed (e.g., J. Young tubes).

- All manipulations must be performed under a strictly inert atmosphere (e.g., in a glovebox) using Schlenk techniques.

2. Sample Preparation: a. In a glovebox, accurately weigh the alkylzirconium complex (e.g., 5-10 mg) and the internal standard into a vial. b. Dissolve the solids in a known volume (e.g., 0.6 mL) of the deuterated solvent. c. Transfer the solution to the NMR tube and securely seal it.

3. NMR Data Acquisition: a. Obtain an initial ¹H NMR spectrum (t=0) at a low temperature where decomposition is negligible (e.g., 25 °C). Record the integration of a characteristic peak of the starting complex relative to the integration of the internal standard. b. Place the NMR tube in a thermostated oil bath or a pre-heated NMR probe set to the desired temperature for the kinetic run (e.g., 70 °C). c. At regular time intervals, remove the sample (if using an oil bath), quench the reaction by cooling in an ice bath, and acquire a new ¹H NMR spectrum. Repeat this process over several half-lives of the reaction. d. Identify the resonances corresponding to the decomposition products (e.g., the free alkane or alkene).

4. Data Analysis: a. For each time point, calculate the concentration of the starting material relative to the constant concentration of the internal standard. b. Plot the natural logarithm of the relative concentration (ln[Zr-Alkyl]) versus time. c. If the decomposition follows first-order kinetics, this plot will be linear. The negative of the slope of this line is the pseudo-first-order rate constant, k.[12] d. Repeat the experiment at several different temperatures (e.g., 70, 80, 90 °C).

5. Determination of Activation Parameters: a. Use the rate constants (k) obtained at different temperatures (T) to construct an Eyring plot: plot ln(k/T) versus 1/T. b. The slope of the Eyring plot is equal to -ΔH‡/R and the y-intercept is equal to ln(kₑ/h) + ΔS‡/R, where R is the gas constant, kₑ is the Boltzmann constant, and h is Planck's constant. c. From the slope and intercept, calculate the activation enthalpy (ΔH‡) and activation entropy (ΔS‡) for the decomposition process. The Gibbs free energy of activation (ΔG‡) can then be calculated at any temperature.[12][13]

Conclusion

The thermodynamic stability of alkylzirconium intermediates is not governed by a single parameter but is rather the result of a complex interplay between the intrinsic Zr-C bond strength, the steric and electronic properties of the ligand framework, and the kinetic barriers to potent decomposition pathways. β-hydride elimination stands out as the most facile and common route for decomposition, and strategies to suppress it—such as using alkyl groups without β-hydrogens or employing bulky ligands that prevent the required geometry—are fundamental to creating more robust catalysts. By combining insights from computational modeling with rigorous experimental kinetic analysis, researchers can develop a predictive understanding of stability, paving the way for the design of highly efficient and selective zirconium-based catalysts for chemical synthesis and materials science.

References

-

Synthesis of zirconocene complexes and their use in slurry-phase polymerisation of ethylene. RSC Publishing. [Link]

-

Detailed Density Functional Theory Study of the Cationic Zirconocene Compound [Cp(C5H4CMe2C6H4F)ZrMe]+. PMC. [Link]

-

Synthesis of zirconocene complexes and their use in slurry-phase polymerisation of ethylene. RSC Publishing. [Link]

-

ansa-metallocene derivatives : X. Hydrogenolysis of the zirconium-alkyl bond in bridged and unbridged alkyl zirconocene derivati. KOPS - University of Konstanz. [Link]

-

Scheme 10.10. Synthesis of zirconocene complexes (2a and 2b) with.... ResearchGate. [Link]

-

Ligand exchange in zirconocene dichloride–diethylzinc bimetallic systems. ChemRxiv. [Link]

-

Models for Solvation of Zirconocene Cations: Synthesis, Reactivity, and Computational Studies of Cationic Zirconocene Benzyl Compounds. ACS Publications. [Link]

-

Mechanistically informed selection rules for competing β-hydride and β-heteroatom eliminations. ETH Library. [Link]

-

Reductive Elimination. LibreTexts. [Link]

-

β-Hydride elimination. Wikipedia. [Link]

-

Cationic alkylaluminum-complexed zirconocene hydrides: NMR-spectroscopic identification, crystallographic structure determination, and interconversion with other zirconocene cations. PubMed. [Link]

-

Bond Dissociation Energies. CRC Handbook of Chemistry and Physics. [Link]

-

Bond dissociation energies. CRC Handbook of Chemistry and Physics, 90th Edition. [Link]

-

β-Elimination Reactions. Chemistry LibreTexts. [Link]

-

Molecular Thermodynamics Using Nuclear Magnetic Resonance (NMR) Spectroscopy. MDPI. [Link]

-

Bond Dissociation Energies: Yu-Ran Luo. Scribd. [Link]

-

BETA HYDRIDE ELIMINATION REACTIONS IN ORGANOMETALLIC COMPOUNDS. YouTube. [Link]

-

Stabilization of reactive rare earth alkyl complexes through mechanistic studies. PMC. [Link]

-

Kinetic Study and Reaction Mechanism of the Gas-Phase Thermolysis Reaction of Methyl Derivatives of 1,2,4,5-Tetroxane. PMC. [Link]

-

Theoretical kinetic study of thermal unimolecular decomposition of cyclic alkyl radicals. Semantic Scholar. [Link]

-

On the Mechanism of Thermal Decomposition of 1,1-Diamino-2,2-dinitroethene (FOX-7) and its Cyclic Derivatives. Central European Journal of Energetic Materials. [Link]

-

H-1 NMR-Based Kinetic-Mechanistic Study of the Intramolecular Trans-esterification of 2-exo-3-exo-Dihydroxybornane Monoacrylate Esters. ResearchGate. [Link]

-

Thermal Decomposition Kinetics and Decomposition Mechanism of (Dinitropyrazolyl)Azoxyfurazanes. ResearchGate. [Link]

-

Investigation of the thermal decomposition mechanism of glycerol: the combination of a theoretical study based on the Minnesota functional and experimental support. RSC Publishing. [Link]

-

Thermolysis mechanism of dysprosium hexahydrate nitrate Dy(NO3)3·6H2O and modeling of intermediate decomposition products. ResearchGate. [Link]

Sources

- 1. Synthesis of zirconocene complexes and their use in slurry-phase polymerisation of ethylene - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01912K [pubs.rsc.org]

- 2. β-Hydride elimination - Wikipedia [en.wikipedia.org]

- 3. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 8. Research Collection | ETH Library [research-collection.ethz.ch]

- 9. Detailed Density Functional Theory Study of the Cationic Zirconocene Compound [Cp(C5H4CMe2C6H4F)ZrMe]+ - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Investigation of the thermal decomposition mechanism of glycerol: the combination of a theoretical study based on the Minnesota functional and experimental support - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. Stabilization of reactive rare earth alkyl complexes through mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Schwartz’s Reagent vs. Negishi Reagent: A Mechanistic & Operational Guide

This guide serves as an advanced technical resource for researchers and drug discovery scientists, distinguishing between two pivotal organozirconium systems: Schwartz’s Reagent and the Negishi Reagent (Zirconium) .[1]

Note on Nomenclature: While "Negishi Coupling" broadly refers to Pd-catalyzed cross-coupling of organozincs, in the context of organozirconium chemistry—and specifically when contrasted with Schwartz's reagent—Negishi Reagent refers to the "zirconocene equivalent" (

Part 1: Executive Technical Summary

The fundamental difference lies in the oxidation state and the primary reaction manifold:

-

Schwartz’s Reagent (

): A Zr(IV) hydride species that acts as a hydrometallating agent.[1] It adds a Hydrogen and a Zirconium across a -

Negishi Reagent (

equiv.): A Zr(II) equivalent (often stabilized as a alkene complex) that acts as a two-electron reductant.[1] It couples two

| Feature | Schwartz's Reagent | Negishi Reagent (Zr) |

| Active Species | " | |

| Formal Ox.[1] State | Zirconium (IV) | Zirconium (II) equivalent |

| Primary Mechanism | Hydrozirconation (Syn-insertion) | Oxidative Coupling / Cyclization |

| Key Intermediate | Alkyl/Alkenyl Zirconium (Acyclic) | Zirconacycle (Cyclic) |

| Main Application | Functionalizing terminal alkenes/alkynes; Amide reduction | Synthesis of 5-membered rings; Pauson-Khand type reactions |

| Air Stability | Solid is moderately stable; Solution is sensitive | Extremely sensitive; Generated in situ only |

Part 2: Mechanistic Deep Dive

Schwartz’s Reagent: Hydrozirconation

Mechanism: The reaction proceeds via a concerted syn-insertion of the Zr–H bond across a C–C multiple bond.[1][2]

-

Regioselectivity: Steric control dominates.[1] The bulky

moiety attaches to the less hindered carbon (anti-Markovnikov).[1] -

Isomerization (Chain Walking): A unique feature of Schwartz’s reagent is "chain walking."[1] If hydrozirconation occurs at an internal position, rapid

-hydride elimination and re-insertion allow the Zr to migrate to the thermodynamically stable terminal position.[1]

Negishi Reagent: Oxidative Coupling

Mechanism: The reagent functions as a source of "Cp2Zr".[1][3]

-

Generation:

. -

Activation:

-hydride elimination generates a transient -

Coupling: This low-valent species coordinates two unsaturated ligands (e.g., diynes).[1] A 2-electron transfer from Zr to the ligands forms two new C-Zr bonds and one C-C bond, resulting in a Zirconacyclopentadiene (Zr(IV)).[1]

Part 3: Visualization of Pathways

Diagram 1: Mechanistic Comparison

Caption: Comparative reaction manifolds. Top: Schwartz reagent adds across a bond.[1] Bottom: Negishi reagent couples two bonds to form a ring.

Part 4: Experimental Protocols

Protocol A: Hydrozirconation with Schwartz’s Reagent

Best for: Preparing vinyl halides, aldehydes (from amides), or Suzuki coupling partners.[1]

Reagents:

-

Schwartz’s Reagent (Commercial or prepared via

reduction of -

Solvent: THF (Critical for solubility) or DCM.[1]

Step-by-Step:

-

Setup: Flame-dry a Schlenk flask under Argon.

-

Charging: Add Schwartz’s reagent (solid) to the flask. (Note: It is light sensitive; keep covered).[1][5]

-

Suspension: Add dry THF. The reagent is sparingly soluble and forms a white suspension.[1]

-

Addition: Add the alkyne (1.0 - 1.2 equiv) dropwise at room temperature.

-

Reaction: Stir for 15–60 minutes. The mixture typically turns from a white suspension to a clear yellow/orange solution, indicating consumption of the hydride.

-

Self-Validation: If the solution remains cloudy white after 1 hour, the reagent may be degraded, or the substrate is sterically inaccessible.[1]

-

-

Quench/Functionalization:

Protocol B: Oxidative Coupling with Negishi Reagent

Best for: Synthesizing polysubstituted benzenes, pyridines, or heteroles.

Reagents:

Step-by-Step:

-

Generation (

): Dissolve -

Lithiation: Slowly add

(2.0 equiv).[1] Stir for 1 hour at -

Active Species Formation: Warm to Room Temperature? NO.

-

Cyclization: Allow the mixture to warm to room temperature. The solution will evolve gas (butene/butane) and typically turn dark red/brown (Zirconacycle formation).[1]

-

Quench:

Part 5: Decision Matrix for Drug Discovery

When to choose which reagent for scaffold synthesis?

| Requirement | Recommended Reagent | Reasoning |

| Target: Vinyl Iodide | Schwartz | Hydrozirconation of alkyne + |

| Target: Polysubstituted Arene | Negishi (Zr) | [2+2+2] cycloaddition of alkynes mediated by Zr, followed by reaction with an alkyne/nitrile.[1] |

| Target: Aldehyde from Amide | Schwartz | Mild reduction of tertiary amides to aldehydes (stops at tetrahedral intermediate).[1] |

| Target: 5-Membered Heterocycle | Negishi (Zr) | Zirconacyclopentadiene intermediate undergoes facile exchange with |

Diagram 2: Application Decision Tree

Caption: Decision tree for selecting the appropriate organozirconium reagent based on synthetic target.

References

-

Hart, D. W.; Schwartz, J. "Hydrozirconation.[1][12] Organic Synthesis via Organozirconium Intermediates.[1][5][12][13][14][15][16] Synthesis of Alkyl Halides." Journal of the American Chemical Society, 1974 , 96, 8115–8116.[1] Link[1]

-

Negishi, E.; Cederbaum, F. E.; Takahashi, T. "Reaction of Zirconocene Dichloride with Alkyllithiums or Alkyl Grignard Reagents as a Convenient Method for Generating a 'Zirconocene' Equivalent."[1] Tetrahedron Letters, 1986 , 27, 2829–2832.[1] Link[1]

-

Wipf, P.; Jahn, H. "Synthetic Applications of Organochlorozirconocene Complexes."[1] Tetrahedron, 1996 , 52, 12853–12910.[1] Link[1]

-

Takahashi, T.; Xi, Z.; Yamazaki, A.; Liu, Y.; Nakajima, K.; Kotora, M. "Zirconium-Catalyzed Highly Regioselective Head-to-Tail Dimerization of Terminal Alkynes."[1] Journal of the American Chemical Society, 1998 , 120, 1672–1680.[1] Link[1]

-

Snieckus, V.; Zhao, Y. "A Practical In Situ Generation of the Schwartz Reagent.[1][6][15] Reduction of Tertiary Amides to Aldehydes and Hydrozirconation."[2] Organic Letters, 2014 , 16, 390–393.[1][15] Link[1]

Sources

- 1. Schwartz's reagent - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Negishi's Reagent Versus Rosenthal's Reagent in the Formation of Zirconacyclopentadienes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 5. Schwartz's reagent - Enamine [enamine.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. fiveable.me [fiveable.me]

- 10. chemistnotes.com [chemistnotes.com]

- 11. Negishi coupling - Wikipedia [en.wikipedia.org]

- 12. Schwartz Hydrozirconation | Thermo Fisher Scientific - SG [thermofisher.com]

- 13. Negishi Coupling [organic-chemistry.org]

- 14. Schwartz's reagent - Reagent of the month August - SigutLabs [sigutlabs.com]

- 15. Schwartz's Reagent, Zirconocene Chloride Hydride [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

Bis(cyclopentadienyl)zirconium chloride hydride CAS 37342-97-5 properties

Subject: Bis(cyclopentadienyl)zirconium chloride hydride (CAS 37342-97-5) Audience: Senior Researchers, Process Chemists, and Drug Discovery Leads

Executive Summary: The "Magic" of Hydrozirconation

This compound, universally known as Schwartz's Reagent , represents a pivotal tool in the organometallic arsenal.[1][2] While historically significant for introducing zirconium into organic synthesis, its modern relevance lies in its unique ability to perform chemoselective hydrozirconation .

Unlike harsh hydrides (e.g., LiAlH₄) that indiscriminately reduce functionalities, Schwartz's Reagent operates with surgical precision. It adds across alkenes and alkynes with high regio- and stereocontrol, tolerating sensitive groups like esters, nitriles, and halides. Crucially, the resulting alkyl- or alkenylzirconium species are "soft" nucleophiles, primed for transmetallation (to Pd, Ni, Cu) or direct electrophilic trapping, making them indispensable in the synthesis of complex natural products and API intermediates.

Physicochemical Profile

| Property | Data | Technical Note |

| CAS Number | 37342-97-5 | |

| Formula | (C₅H₅)₂Zr(H)Cl | 16-electron, d⁰ complex |

| Appearance | White microcrystalline powder | Critical: Pink/Red coloration indicates light-induced degradation or oxidation.[3] |

| MW | 257.87 g/mol | |

| Solubility | Insoluble in Et₂O, THF, Toluene | Reacts as a suspension; solubility increases as the reaction proceeds (product is soluble). |

| Stability | Air/Moisture Sensitive, Photosensitive | Decomposes in water to release H₂. Store under Argon/N₂ in the dark. |

| Reactivity | Electrophilic Hydride | Hydridic character dominates; acts as a Lewis acid due to the empty orbital. |

Mechanistic Insight: Hydrozirconation & "Chain Walking"

The utility of Schwartz's Reagent stems from two mechanistic pillars: Syn-Addition and Isomerization via β-Hydride Elimination .

The Mechanism[4][5][6][7]

-

Syn-Addition: The Zr–H bond adds across a C–C multiple bond.[3] The Zirconium atom, being sterically bulky (Cp ligands), preferentially attaches to the less hindered carbon (Anti-Markovnikov).

-

Kinetic vs. Thermodynamic Control:

-

Alkynes: Addition is rapid and irreversible at room temperature, yielding stable alkenylzirconium species (typically trans-isomer via syn-addition).

-

Internal Alkenes: Initial addition may occur internally, but the complex undergoes rapid β-hydride elimination and re-insertion. This "chain walking" migrates the Zirconium to the terminal position—the thermodynamic sink—forming a primary alkylzirconium species.

-

Visualization: Hydrozirconation Pathway

The following diagram illustrates the mechanistic flow from an internal alkene to a terminal functionalized product.

Figure 1: The "Chain Walking" mechanism allows functionalization of terminal carbons starting from internal alkenes.

Strategic Workflows & Applications

A. Transmetallation and Cross-Coupling

Alkyl- and alkenylzirconium species generated via Schwartz's reagent are excellent partners for Palladium-catalyzed cross-coupling (Negishi-type).

-

Advantage: Allows the direct conversion of alkynes to stereodefined trisubstituted alkenes without isolating the sensitive vinyl metal intermediate.

-

Transmetallation Order: Zr → Zn (optional but faster) → Pd. Direct Zr → Pd is possible but often requires activation (e.g., with ZnCl₂ or Ag salts).

B. Chemoselective Amide Reduction

Schwartz's reagent reduces tertiary amides to aldehydes.[4][8][9][10]

-

Selectivity: Amide > Ester.[4] This is a rare capability, allowing the reduction of an amide in the presence of a methyl ester [1].

-

Mechanism: Formation of a stable zirconocene-hemiaminal intermediate, which collapses to the aldehyde only upon aqueous workup.

Visualization: Integrated Workflow

Figure 2: Divergent synthetic pathways utilizing Schwartz's Reagent for coupling, halogenation, and reduction.

Detailed Experimental Protocols

Protocol A: In-Situ Generation (The Snieckus Method)

Why In-Situ? Commercial Schwartz's reagent degrades over time (turning pink/red). The in-situ generation ensures active hydride species and is cost-effective [2].

Reagents:

-

Bis(cyclopentadienyl)zirconium dichloride (Cp₂ZrCl₂)[11]

-

Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃)

-

Dry THF

Procedure:

-

Setup: Flame-dry a Schlenk flask and cool under Argon.

-

Charging: Add Cp₂ZrCl₂ (1.0 equiv) and dry THF (0.2 M concentration). The solution will be colorless/pale yellow.

-

Reduction: Add LiAlH(Ot-Bu)₃ (1.0 equiv) in one portion at room temperature.

-

Reaction: Stir for 1 hour in the dark (wrap flask in foil). A white precipitate (Schwartz's reagent) will form.[8]

-

Usage: The resulting suspension is used directly for subsequent hydrozirconation steps.

Protocol B: Synthesis of Vinyl Iodides (Hydrozirconation-Iodination)

Context: Converts a terminal alkyne into an E-vinyl iodide with high stereochemical purity.

Procedure:

-

Preparation: Suspend commercial or in-situ generated Cp₂Zr(H)Cl (1.2 equiv) in dry THF under Argon.

-

Addition: Add the terminal alkyne (1.0 equiv) to the suspension.

-

Hydrozirconation: Stir at room temperature for 15–60 minutes. The suspension typically clears as the soluble alkenylzirconium species forms.

-

QC Check: Aliquot NMR should show disappearance of alkyne proton and appearance of vinyl Zr signals.

-

-

Quench: Cool to 0°C. Add a solution of Iodine (I₂, 1.2 equiv) in THF dropwise.

-

Observation: The solution will transiently darken and then clear as I₂ is consumed.

-

-

Workup: Dilute with ether, wash with saturated Na₂S₂O₃ (to remove excess Iodine), then brine. Dry over MgSO₄.

Handling, Safety & Troubleshooting

The "Pink vs. White" Debate

-

White: Pure, active reagent.

-

Pink/Red: Indicates surface oxidation or light-induced disproportionation.

-

Impact: Slightly pink reagent often retains significant activity, but deep red samples should be discarded or recrystallized.

-

Purification: If commercial reagent is degraded, wash the solid with dry Dichloromethane (DCM) under Argon. DCM converts the over-reduced byproduct (Cp₂ZrH₂) back to the desired Cp₂Zr(H)Cl, while washing away soluble impurities [3].[12]

Storage

-

Must be stored under Argon/Nitrogen.

-

Keep in the dark (foil-wrapped or amber vials).

-

Refrigeration is recommended for long-term storage.

Safety Critical

-

Water Reactive: Releases Hydrogen gas (flammability hazard).

-

Skin Corrosive: Zirconium species can cause severe irritation. Use gloves and work in a fume hood.

References

-

Spletstoser, J. T., et al. "Mild and Selective Hydrozirconation of Amides to Aldehydes Using Cp2Zr(H)Cl." Journal of the American Chemical Society, vol. 129, no. 10, 2007, pp. 2846-2854. Link

-

Zhao, Y., & Snieckus, V. "A Practical in situ Generation of the Schwartz Reagent.[9][10] Reduction of Tertiary Amides to Aldehydes and Hydrozirconation."[9][10] Organic Letters, vol. 16, no.[9][10] 2, 2014, pp. 390-393.[9] Link

-

Buchwald, S. L., et al. "Schwartz's Reagent." Organic Syntheses, vol. 71, 1993, p. 77. Link

-

Wipf, P., & Jahn, H. "Synthetic applications of organochlorozirconocene complexes." Tetrahedron, vol. 52, no. 40, 1996, pp. 12853-12910. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. grokipedia.com [grokipedia.com]

- 3. Schwartz's reagent - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Cross-Coupling Reactions as Valuable Tool for the Preparation of PET Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemicals [chemicals.thermofisher.cn]

- 7. researchgate.net [researchgate.net]

- 8. Schwartz's reagent - Enamine [enamine.net]

- 9. Schwartz's Reagent, Zirconocene Chloride Hydride [organic-chemistry.org]

- 10. A Practical in situ Generation of the Schwartz Reagent. Reduction of Tertiary Amides to Aldehydes and Hydrozirconation [organic-chemistry.org]

- 11. This compound | 37342-97-5 [chemicalbook.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

The Zirconium(IV) Nexus: Mechanistic Control in Hydride Transfer

Executive Summary: The Advantage

In the landscape of transition metal catalysis, Zirconium(IV) occupies a unique mechanistic niche. As a

This guide dissects the role of the Zr(IV) center in two distinct but critical hydride transfer mechanisms:

-

Hydrozirconation: A concerted insertion mechanism utilized by Schwartz’s Reagent for precise functionalization of alkenes and amides.

-

Meerwein-Ponndorf-Verley (MPV) Reduction: A catalytic cycle driven by Lewis acidity and ligand exchange, increasingly relevant in Metal-Organic Framework (MOF) catalysis.

Mechanistic Pillar I: Hydrozirconation (The Schwartz Pathway)

Reagent: Bis(cyclopentadienyl)zirconium(IV) chloride hydride (

The Core Mechanism: Concerted Insertion

Unlike catalytic hydrogenation which often involves oxidative addition of

Key Mechanistic Features:

-

Steric Control: The bulky

ligands enforce steric crowding. Upon insertion into an internal alkene, the Zr center rapidly isomerizes via reversible -

Chemoselectivity: The oxophilic nature of Zr(IV) makes it exceptionally effective at reducing amides to aldehydes—a transformation difficult to achieve with traditional aluminum hydrides which often over-reduce to amines.

Visualization: Hydrozirconation & Isomerization Cycle

The following diagram illustrates the syn-insertion and the subsequent "chain walking" mechanism that moves the Zirconium center to the terminal carbon.

Caption: The hydrozirconation pathway showing the kinetic insertion followed by thermodynamic isomerization to the terminal alkyl-zirconium species.

Mechanistic Pillar II: Lewis Acid Catalyzed Transfer (MPV)

Catalysts: Zr-MOFs (e.g., MOF-808, UiO-66), Hydrous Zirconia (

The Core Mechanism: The Six-Membered Transition State

In Transfer Hydrogenation (MPV reduction), the Zr(IV) center does not change oxidation state. Instead, it acts as a Lewis Acid tether .

-

Coordination: Both the substrate (ketone/aldehyde) and the hydride donor (isopropanol) coordinate to the electrophilic Zr(IV) center.

-

Activation: Zr(IV) polarizes the carbonyl bond of the substrate, lowering the LUMO energy.

-

Transfer: A hydride is transferred from the isopropanol methine carbon to the substrate carbonyl carbon via a concerted six-membered cyclic transition state (Zimmerman-Traxler model).

Role of Zr-MOF Architecture:

-

Defect Sites: In MOFs like MOF-808, lower coordination numbers (6 vs 12 in UiO-66) leave more Lewis acidic sites (

) open for substrate binding, significantly enhancing turnover frequency (TOF).

Visualization: MPV Catalytic Cycle on Zr(IV)

Caption: The catalytic cycle of MPV reduction mediated by a Zr(IV) Lewis acid center, highlighting the critical six-membered transition state.

Comparative Data: Catalyst Performance

The following table contrasts the efficiency of different Zr-based systems in hydride transfer applications. Note the high activity of defect-engineered MOFs compared to traditional oxides.

| Catalyst System | Active Species | Mechanism | Substrate Scope | TOF ( | Key Advantage |

| Schwartz Reagent | Monomeric | Hydrozirconation | Amides, Alkenes, Alkynes | N/A (Stoichiometric) | Unmatched chemoselectivity for Amide |

| Hydrous Zirconia | Surface | MPV (Heterogeneous) | Aldehydes, Ketones | ~5 - 20 | Flow chemistry compatible; robust. |

| UiO-66 (Defect-Free) | MPV (MOF) | Simple Ketones | < 10 | High thermal stability; lower activity due to saturation. | |

| MOF-808 | MPV (MOF) | Bulky Ketones (e.g., steroids) | > 100 | Large pore size (18 Å) & open metal sites. | |

| Zr(OTf) | Soluble Zr(IV) | Lewis Acid Catalysis | Imines, Carbonyls | ~50 | High Lewis acidity; difficult recovery. |

Detailed Experimental Protocol

Target Application: Chemoselective Reduction of Tertiary Amides to Aldehydes via Hydrozirconation. Why this protocol? This transformation is a critical tool in medicinal chemistry (e.g., synthesis of peptide aldehydes or modifying drug cores) where over-reduction to the amine is a common failure mode with other hydrides.

Protocol: Reduction of N,N-Dimethylbenzamide to Benzaldehyde

Materials:

-

Substrate: N,N-Dimethylbenzamide (1.0 equiv).

-

Reagent:

(Schwartz’s Reagent) (1.2 - 1.5 equiv). Note: Commercial reagent quality varies. If yellow/brown, it may be degraded. High-quality reagent is white/off-white. -

Solvent: Dry THF (anhydrous, deoxygenated).

-

Atmosphere: Argon or Nitrogen (Schwartz reagent is sensitive to moisture/air).

Step-by-Step Workflow:

-

Reagent Preparation (In Situ Generation - Optional but Recommended for Freshness):

-

If commercial reagent is degraded, suspend

(1 equiv) in dry THF. -

Add

(1 equiv) dropwise at 0°C. Stir for 1h in the dark. Filter off Li salts if necessary, or use the suspension directly. -

Standard Commercial Path: Weigh

in a glovebox or under rapid Ar flow.

-

-

Reaction Setup:

-

Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum.

-

Charge the flask with

(1.5 equiv). -

Add dry THF (concentration ~0.2 M relative to Zr) to form a white suspension.

-

Critical Step: The reagent is insoluble in THF. It dissolves as it reacts.

-

-

Substrate Addition:

-

Dissolve N,N-dimethylbenzamide (1.0 equiv) in a minimal amount of dry THF.

-

Add the amide solution dropwise to the Zr suspension at room temperature (20-25°C).

-

Observation: The suspension will gradually clear and turn into a yellow/orange solution as the soluble zirconocene-amido species forms.

-

-

Monitoring:

-

Stir at room temperature for 15–30 minutes.

-

Monitor by TLC or crude NMR (look for disappearance of amide). The intermediate is a stable Zr-species, so the aldehyde is not free yet.

-

-

Hydrolysis (The Release Step):

-

Workup:

-

Filter the mixture through a pad of Celite to remove the insoluble Zirconium salts. Wash the pad with diethyl ether or ethyl acetate.

-

Wash the filtrate with 1N HCl (optional, to remove any trace amines) and brine.

-

Dry over

, filter, and concentrate in vacuo.

-

-

Purification:

-

Purify via flash column chromatography (Silica gel, Hexanes/EtOAc).

-

Self-Validating Checkpoints:

-

Color Change: Suspension

Clear Yellow Solution indicates successful hydride transfer to the carbonyl. -

Quench: If the solution remains clear after adding water, hydrolysis is incomplete. Ensure vigorous stirring.

References

-

Hart, D. W., & Schwartz, J. (1974).[9] Hydrozirconation.[7][9][10][12][13][14] Organic Synthesis via Organozirconium Intermediates.[9] Synthesis of Alkyl Halides. Journal of the American Chemical Society. Link

-

White, J. M., & Tunoori, A. R. (2000). Schwartz's Reagent: A Versatile Tool in Organic Synthesis. Organic Preparations and Procedures International. Link

-

Sneddon, H. F., et al. (2007). Mild and Selective Hydrozirconation of Amides to Aldehydes Using Cp2Zr(H)Cl: Scope and Mechanistic Insight. Journal of the American Chemical Society. Link

-

Battilocchio, C., et al. (2013).[14] A Mild and Efficient Flow Procedure for the Transfer Hydrogenation of Ketones and Aldehydes using Hydrous Zirconia. Organic Letters. Link

-

Rojas-Buzo, S., et al. (2018). Zr-Based MOF-808 as Meerwein–Ponndorf–Verley Reduction Catalyst for Challenging Carbonyl Compounds. Green Chemistry. Link

-

Lammert, M., et al. (2019). Defect Engineering of UiO-66 for Enhanced Lewis Acid Catalysis. Chemical Communications. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. rua.ua.es [rua.ua.es]

- 3. Mechanism of the Meerwein−Ponndorf−Verley−Oppenauer (MPVO) Redox Equilibrium on Sn− and Zr−Beta Zeolite Catalysts | Scilit [scilit.com]

- 4. chemistry.illinois.edu [chemistry.illinois.edu]

- 5. Quantifying Kinetically Relevant Species on Zr‐SiO2 Materials for MPV Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]

- 7. Continuous flow Meerwein–Ponndorf–Verley reduction of HMF and furfural using basic zirconium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00588C [pubs.rsc.org]

- 8. Phosphorus-modified zirconium metal organic frameworks for catalytic transfer hydrogenation of furfural - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Chemicals [chemicals.thermofisher.cn]

- 10. mdpi.com [mdpi.com]

- 11. Organometallic HyperTextBook: The Hydrozirconation Reaction [ilpi.com]

- 12. Schwartz's Reagent, Zirconocene Chloride Hydride [organic-chemistry.org]

- 13. Schwartz's reagent - Wikipedia [en.wikipedia.org]

- 14. A Mild and Efficient Flow Procedure for the Transfer Hydrogenation of Ketones and Aldehydes using Hydrous Zirconia [organic-chemistry.org]

Methodological & Application

Protocol for hydrozirconation of alkynes using Schwartz's reagent

An Application Guide to the Hydrozirconation of Alkynes with Schwartz's Reagent

Authored by: A Senior Application Scientist

Abstract

The hydrozirconation of alkynes using zirconocene hydrochloride, commonly known as Schwartz's reagent, stands as a cornerstone of modern synthetic chemistry. This reaction provides a highly reliable and stereospecific method for the syn-addition of a hydrogen and a zirconium moiety across a carbon-carbon triple bond. The resulting alkenylzirconium intermediates are versatile nucleophiles, readily transformed into a diverse array of functionalized alkenes with exceptional regiochemical control. This application note provides an in-depth guide for researchers, covering the fundamental mechanism, detailed experimental protocols for the formation and subsequent functionalization of vinylzirconocenes, and expert insights into optimizing reaction outcomes.

Introduction: The Power of Controlled Hydrometallation

First prepared by Wailes and Weigold in 1970 and later popularized in organic synthesis by Schwartz in 1974, Schwartz's reagent ((C₅H₅)₂ZrHCl) has emerged as an indispensable tool for the hydrometallation of unsaturated bonds.[1][2] Unlike many highly reactive or pyrophoric organometallic reagents like those based on boron or aluminum, organozirconium compounds offer a unique balance of reactivity and stability, making them exceptionally practical for multi-step synthesis.[3]

The hydrozirconation of alkynes is particularly powerful because it proceeds with predictable and high stereospecificity (almost exclusively syn-addition) and regioselectivity.[4][5] This allows for the conversion of simple, readily available alkynes into stereodefined vinyl organometallic species. These intermediates are not typically isolated but are used in situ, reacting with a wide range of electrophiles to form new carbon-carbon and carbon-heteroatom bonds, a critical transformation in the synthesis of natural products, pharmaceuticals, and advanced materials.[1][6]

The Reagent: Zirconocene Hydrochloride (Cp₂ZrHCl)

Preparation and Properties

Schwartz's reagent is commercially available as a white, air- and moisture-sensitive powder.[2] It can also be readily prepared in the laboratory by the reduction of zirconocene dichloride (Cp₂ZrCl₂) with a mild hydride source like lithium aluminum hydride (LiAlH₄) or Red-Al.[5][7]

A common laboratory preparation involves the careful addition of a filtered solution of LiAlH₄ in ether to a solution of Cp₂ZrCl₂ in THF.[7] Over-reduction can lead to the formation of the dihydride (Cp₂ZrH₂), which can be converted back to Schwartz's reagent by washing the solid mixture with dichloromethane.[7][8]

-

Chemical Formula: C₁₀H₁₁ClZr

-

Molar Mass: 257.87 g/mol

-

Appearance: White to off-white solid

-

Key Hazard Statements: Flammable solid, releases flammable gases in contact with water, causes severe skin burns and eye damage.[5]

Handling and Storage

Due to its sensitivity, Schwartz's reagent must be handled and stored under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition.[2] It exhibits low solubility in common organic solvents, though coordinating solvents like tetrahydrofuran (THF) can improve solubility and reaction rates by breaking up the dimeric solid-state structure into the active monomeric form.[8] The reagent is also moderately light-sensitive and should be stored in the dark.[7]

Reaction Mechanism and Regioselectivity

The hydrozirconation of an alkyne is a concerted, four-centered syn-addition of the Zr-H bond across the π-system. The regiochemical outcome of this addition is a critical feature and is primarily dictated by steric effects.[4]

General Mechanism

The reaction proceeds through an initial coordination of the alkyne to the zirconium center, followed by migratory insertion of the alkyne into the zirconium-hydride bond. This process establishes the stereochemistry of the resulting vinylzirconocene.

Sources

- 1. Schwartz Hydrozirconation | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. grokipedia.com [grokipedia.com]

- 3. researchgate.net [researchgate.net]

- 4. Directed Hydrozirconation of Homopropargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Schwartz's reagent - Wikipedia [en.wikipedia.org]

- 6. organicreactions.org [organicreactions.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Schwartz's reagent - Reagent of the month August - SigutLabs [sigutlabs.com]

Reduction of tertiary amides to aldehydes with Cp2ZrHCl

The reduction of tertiary amides to aldehydes using Schwartz's reagent is a powerful and reliable synthetic tool. Its mild reaction conditions, rapid kinetics, and outstanding chemoselectivity make it superior to many traditional methods. [2][3]By employing the robust in situ generation protocol, researchers can circumvent issues with reagent stability and consistently achieve high yields of desired aldehydes, streamlining synthetic routes in drug discovery and the broader chemical sciences. [4][5]

References

-

Schwartz's Reagent, Zirconocene Chloride Hydride. Organic Chemistry Portal. [Link]

-

White, J. M.; Tunoori, A. R.; Georg, G. I. Selective reduction with Cp₂ZrHCl. American Chemical Society. [Link]

-

White, J. M.; Tunoori, A. R.; Georg, G. I. A Novel and Expeditious Reduction of Tertiary Amides to Aldehydes Using Cp₂Zr(H)Cl. Journal of the American Chemical Society, 2000, 122(47), 11995–11996. [Link]

-

Zhao, Y.; Snieckus, V. Mild Conversion of Tertiary Amides to Aldehydes Using Cp₂Zr(H)Cl (Schwartz's Reagent). Organic Syntheses, 2024, 101, 81-108. [Link]

-

Various Authors. Mild Conversion of Tertiary Amides to Aldehydes using Cp₂Zr(H)Cl (Schwartz's Reagent). ResearchGate. [Link]

-

Tunoori, A. R.; White, J. M.; Georg, G. I. Mild and Selective Hydrozirconation of Amides to Aldehydes Using Cp₂Zr(H)Cl. Organic Letters, 2002, 4(10), 1683–1686. [Link]

-

Kehner, R. A.; Zhang, G.; Bayeh-Romero, L. Mild Divergent Semireductive Transformations of Secondary and Tertiary Amides via Zirconocene Hydride Catalysis. Journal of the American Chemical Society, 2023, 145(8), 4921–4927. [Link]

-

Wikipedia contributors. Schwartz's reagent. Wikipedia. [Link]

-

Tunoori, A. R.; White, J. M.; Georg, G. I. Mild and Selective Hydrozirconation of Amides to Aldehydes Using Cp₂Zr(H)Cl: Scope and Mechanistic Insight. ResearchGate. [Link]

-

SigutLabs. Schwartz's reagent - Reagent of the month August. SigutLabs. [Link]

-

Buchwald, S. L.; et al. Schwartz's reagent. Organic Syntheses Procedure. [Link]

-

Grokipedia. Schwartz's reagent. Grokipedia. [Link]

Sources

- 1. Mild and Selective Hydrozirconation of Amides to Aldehydes Using Cp2Zr(H)Cl: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Educating an engineer [pubsapp.acs.org]

- 3. A Novel and Expeditious Reduction of Tertiary Amides to Aldehydes Using Cp2Zr(H)Cl [organic-chemistry.org]

- 4. Schwartz's Reagent, Zirconocene Chloride Hydride [organic-chemistry.org]

- 5. orgsyn.org [orgsyn.org]

- 6. grokipedia.com [grokipedia.com]

Application Note: Precision Synthesis of Vinyl Halides via Hydrozirconation-Halogenation Sequence

Abstract

Vinyl halides are linchpin intermediates in modern drug discovery, serving as the electrophilic partners in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Negishi). While traditional methods often suffer from poor regiocontrol or harsh conditions, the hydrozirconation-halogenation sequence using Schwartz’s reagent (

Introduction & Strategic Utility

In medicinal chemistry, the geometry of an olefin often dictates biological activity. The synthesis of (E)-vinyl halides from terminal alkynes is a strategic transformation.

Comparison of Methods

| Method | Regioselectivity | Stereoselectivity | Limitations |

| Hydrohalogenation (HX) | Markovnikov (branched) | Variable | Harsh acid; cation rearrangements. |